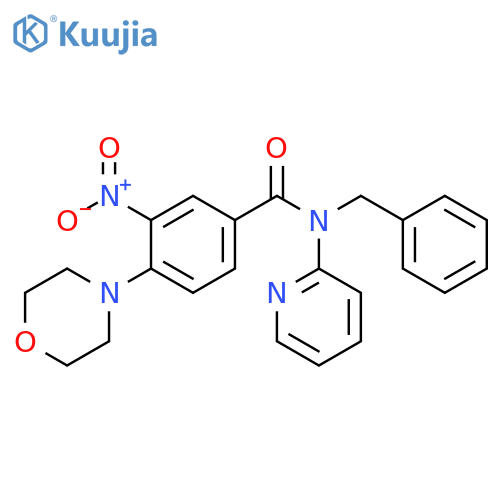

Cas no 540507-37-7 (N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide)

N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide

- Benzamide, 4-(4-morpholinyl)-3-nitro-N-(phenylmethyl)-N-2-pyridinyl-

- N-benzyl-4-morpholin-4-yl-3-nitro-N-pyridin-2-ylbenzamide

- Oprea1_356284

- N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide

- AKOS001059700

- Z56964445

- F1272-0023

- 540507-37-7

-

- インチ: 1S/C23H22N4O4/c28-23(26(22-8-4-5-11-24-22)17-18-6-2-1-3-7-18)19-9-10-20(21(16-19)27(29)30)25-12-14-31-15-13-25/h1-11,16H,12-15,17H2

- InChIKey: RCFMDFDSUCZBRC-UHFFFAOYSA-N

- ほほえんだ: C(N(CC1=CC=CC=C1)C1=NC=CC=C1)(=O)C1=CC=C(N2CCOCC2)C([N+]([O-])=O)=C1

計算された属性

- せいみつぶんしりょう: 418.16410520g/mol

- どういたいしつりょう: 418.16410520g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 5

- 複雑さ: 601

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- 密度みつど: 1.324±0.06 g/cm3(Predicted)

- ふってん: 660.8±55.0 °C(Predicted)

- 酸性度係数(pKa): 2.98±0.10(Predicted)

N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1272-0023-30mg |

N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide |

540507-37-7 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| Life Chemicals | F1272-0023-20mg |

N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide |

540507-37-7 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F1272-0023-1mg |

N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide |

540507-37-7 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F1272-0023-10μmol |

N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide |

540507-37-7 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F1272-0023-10mg |

N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide |

540507-37-7 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F1272-0023-2μmol |

N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide |

540507-37-7 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F1272-0023-2mg |

N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide |

540507-37-7 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F1272-0023-5mg |

N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide |

540507-37-7 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F1272-0023-25mg |

N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide |

540507-37-7 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F1272-0023-3mg |

N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide |

540507-37-7 | 90%+ | 3mg |

$63.0 | 2023-07-28 |

N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide 関連文献

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamideに関する追加情報

Introduction to N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide (CAS No. 540507-37-7)

N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide, a compound with the chemical identifier CAS No. 540507-37-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural composition of this molecule, featuring a benzamide core with substituents such as benzyl, morpholine, and nitro groups, contributes to its unique chemical properties and biological activities.

The benzamide moiety is a well-known pharmacophore in drug design, often contributing to the binding affinity and selectivity of small-molecule inhibitors. In particular, the presence of a nitro group at the 3-position of the benzene ring enhances the electron-withdrawing effect, which can influence the electronic properties of the molecule and its interactions with biological targets. The morpholine ring, attached at the 4-position, introduces additional hydrogen bonding potential and steric bulk, further modulating the compound's behavior in biological systems.

The pyridine substituent at the N-(pyridin-2-yl) position adds another layer of complexity to the molecule's interactions. Pyridine derivatives are frequently incorporated into drug candidates due to their ability to form hydrogen bonds and participate in hydrophobic interactions, making them valuable for targeting various biological receptors. The combination of these structural elements in N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide suggests a multifaceted approach to drug design, potentially enabling it to interact with multiple targets or exhibit dual functionality.

Recent research in medicinal chemistry has highlighted the importance of understanding the relationship between molecular structure and biological activity. Computational modeling and high-throughput screening have become indispensable tools in identifying lead compounds with desirable pharmacokinetic properties. N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide has been subjected to rigorous computational studies to predict its binding modes and affinity for various biological targets. These studies have provided valuable insights into how modifications at different positions of the molecule can enhance its potency and selectivity.

One of the most intriguing aspects of this compound is its potential application in addressing neurological disorders. The benzamide core is known to interact with glutamate receptors, which play a crucial role in synaptic transmission and neuroplasticity. Additionally, the morpholine ring has been shown to modulate GABAergic systems, which are involved in anxiety and depression. The nitro group may further enhance these effects by influencing redox signaling pathways that are implicated in neurodegenerative diseases. Together, these features make N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide a promising candidate for further investigation in this therapeutic area.

Another area where this compound shows promise is in oncology research. The ability of benzamide derivatives to inhibit proteasome activity has been well-documented, making them effective against certain types of cancer. The presence of a nitro group can enhance this effect by increasing the electrophilicity of the molecule, allowing it to engage in covalent modifications with target proteins. Furthermore, the morpholine ring may contribute to tumor-specific delivery by interacting with overexpressed transporters on cancer cells. These properties make N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide an attractive candidate for development as an anticancer agent.

The synthesis of N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-y l)benzamide involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yields and purity, which are critical for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the benzene ring system efficiently. Additionally, protecting group strategies have been employed to prevent unwanted side reactions during synthesis.

In conclusion, N-benzyl -4-(morpholin -4 - yl ) -3 -nitro -N -( pyridin -2 - yl ) benzamide (CAS No . 540507 -37 -7 ) is a structurally complex molecule with significant potential in pharmaceutical research . Its unique combination of functional groups makes it well-suited for targeting multiple biological pathways , including those involved in neurological disorders and oncology . Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential . As research continues , this compound may emerge as a valuable tool in developing novel treatments for various diseases .

540507-37-7 (N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide) 関連製品

- 2109155-75-9(1-(Cyclopentylacetyl)piperazine hydrochloride)

- 2320515-76-0(4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one)

- 1346606-16-3(2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene)

- 1235407-15-4(4-CHLORO-5-FLUORO-2-IODOPHENOL)

- 153842-00-3(N-(Chloroacetyl)-DL-alanine Methyl Ester)

- 1421473-25-7(4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide)

- 38734-69-9(Ethanediammonium Diacetate)

- 2091455-39-7(ethyl 4-amino-1H-indazole-3-carboxylate)

- 1881480-24-5(6-Chloro-N-ethyl-4-methylpyridine-3-sulfonamide)

- 149055-86-7(methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate)